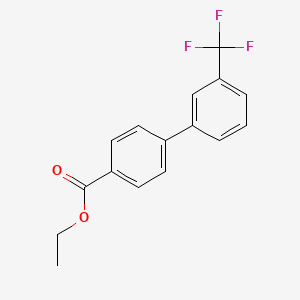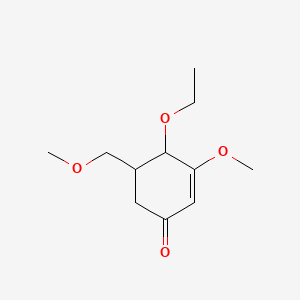
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one is a heterocyclic compound that belongs to the class of dihydropyranones. These compounds are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The unique structure of this compound makes it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization to form the dihydropyranone ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as N-heterocyclic carbenes, can further enhance the efficiency of the synthesis .
化学反应分析
Types of Reactions
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of 5-acetyl-2-oxo-4-hydroxy-3-methyl-2,3-dihydropyran-6-one.
Reduction: Formation of 5-acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-ol.
Substitution: Formation of various substituted dihydropyranones depending on the nucleophile used.
科学研究应用
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of agrochemicals and flavoring agents.
作用机制
The mechanism of action of 5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the acetyl and ethoxy groups can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
3,4-Dihydropyran-2-one: Another dihydropyranone with similar structural features but different substituents.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
5-Acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both acetyl and ethoxy groups allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
分子式 |
C10H14O5 |
|---|---|
分子量 |
214.21 g/mol |
IUPAC 名称 |
5-acetyl-2-ethoxy-4-hydroxy-3-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C10H14O5/c1-4-14-10-5(2)8(12)7(6(3)11)9(13)15-10/h5,10,12H,4H2,1-3H3 |
InChI 键 |
REUKFORRRHEQHT-UHFFFAOYSA-N |
规范 SMILES |
CCOC1C(C(=C(C(=O)O1)C(=O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



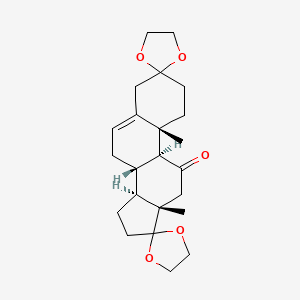
![3-[(3-Nitrophenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13838137.png)
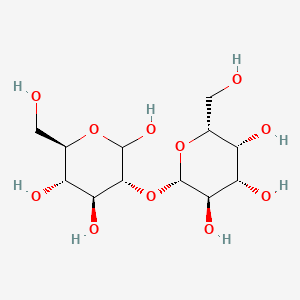
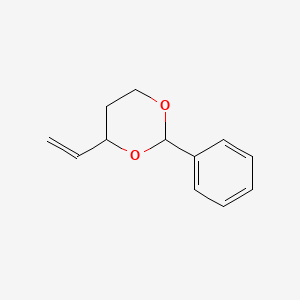
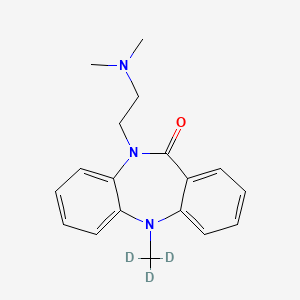
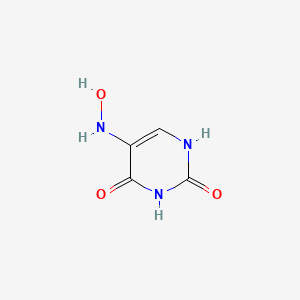
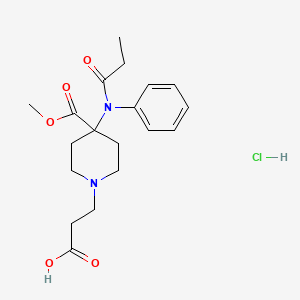

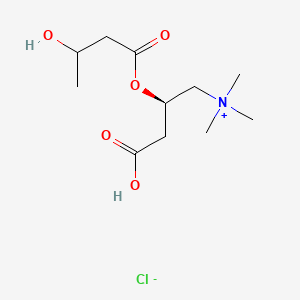

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
